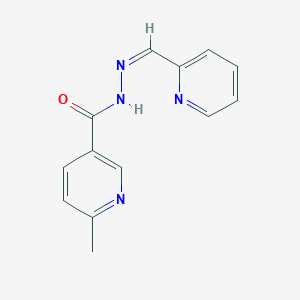

(Z)-6-methyl-N'-(pyridin-2-ylmethylene)nicotinohydrazide

説明

(Z)-6-methyl-N’-(pyridin-2-ylmethylene)nicotinohydrazide is a hydrazone derivative that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of a pyridine ring and a nicotinohydrazide moiety, which contribute to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-methyl-N’-(pyridin-2-ylmethylene)nicotinohydrazide typically involves the condensation reaction between 6-methyl nicotinohydrazide and pyridine-2-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for (Z)-6-methyl-N’-(pyridin-2-ylmethylene)nicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

化学反応の分析

Types of Reactions

(Z)-6-methyl-N’-(pyridin-2-ylmethylene)nicotinohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in an appropriate solvent.

Major Products Formed

Oxidation: Oxidized derivatives of the hydrazone.

Reduction: Reduced forms of the hydrazone, potentially leading to the formation of amines.

Substitution: Various substituted hydrazone derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry

In chemistry, (Z)-6-methyl-N’-(pyridin-2-ylmethylene)nicotinohydrazide is used as a ligand in coordination chemistry. It forms complexes with transition metals, which can be studied for their structural and catalytic properties.

Biology

The compound has shown potential as an antimicrobial agent. Studies have demonstrated its ability to inhibit the growth of various bacterial and fungal strains, making it a candidate for the development of new antibiotics .

Medicine

In medicinal chemistry, (Z)-6-methyl-N’-(pyridin-2-ylmethylene)nicotinohydrazide is being explored for its anticancer properties. It has been found to induce apoptosis in cancer cells by interacting with DNA and inhibiting key enzymes involved in cell proliferation .

Industry

The compound’s ability to form stable complexes with metals makes it useful in material science for the development of new materials with specific properties, such as enhanced conductivity or magnetic behavior .

作用機序

The mechanism of action of (Z)-6-methyl-N’-(pyridin-2-ylmethylene)nicotinohydrazide involves its interaction with biological macromolecules. The compound can bind to DNA, interfering with the replication process and leading to cell death. Additionally, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity .

類似化合物との比較

Similar Compounds

- N’-(pyridin-2-ylmethylene)nicotinohydrazide

- 2-amino-N’-(pyridin-2-ylmethylene)benzohydrazide

Uniqueness

(Z)-6-methyl-N’-(pyridin-2-ylmethylene)nicotinohydrazide is unique due to the presence of the 6-methyl group, which can influence its chemical reactivity and biological activity. This methyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and increasing its efficacy as a therapeutic agent .

生物活性

(Z)-6-methyl-N'-(pyridin-2-ylmethylene)nicotinohydrazide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is of particular interest for its potential applications in cancer treatment, antimicrobial activity, and other therapeutic areas. This article reviews the synthesis, characterization, and biological activity of this compound, supported by data tables and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between 6-methylnicotinohydrazide and pyridine-2-carboxaldehyde. The resulting product can be characterized using various techniques such as:

- Infrared Spectroscopy (IR) : To identify functional groups.

- Nuclear Magnetic Resonance (NMR) : For structural elucidation.

- Mass Spectrometry (MS) : To confirm molecular weight.

- X-ray Crystallography : For detailed structural analysis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 3.67 | Induction of apoptosis via mitochondrial pathway |

| MDA-MB-231 | 7.43 | Cell cycle arrest at G2/M phase |

| A549 | 5.7 | Disruption of mitochondrial membrane potential |

The compound exhibited a dose-dependent response, with higher concentrations leading to increased apoptosis markers such as annexin V positivity and caspase activation .

Antimicrobial Activity

This compound has also shown promising antimicrobial properties. It was tested against a range of bacteria and fungi, with results indicating:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Case Studies and Research Findings

- Cytotoxicity Studies : A study focused on the cytotoxic effects of this compound against various cancer cell lines, confirming its potential as an anticancer agent through mechanisms involving apoptosis and cell cycle arrest .

- Metal Complexes : The formation of metal complexes with zinc(II) has been explored to enhance the biological activity of the ligand. These complexes demonstrated improved cytotoxicity compared to the uncoordinated ligand, indicating that metal coordination can significantly affect biological properties .

- Mechanistic Insights : Molecular docking studies have provided insights into the interactions between this compound and target proteins involved in cancer progression, suggesting potential pathways for therapeutic intervention .

特性

IUPAC Name |

6-methyl-N-[(Z)-pyridin-2-ylmethylideneamino]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O/c1-10-5-6-11(8-15-10)13(18)17-16-9-12-4-2-3-7-14-12/h2-9H,1H3,(H,17,18)/b16-9- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDAYPNVUDKBHL-SXGWCWSVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)NN=CC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C=C1)C(=O)N/N=C\C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26662147 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。